1-(2-氧代丙基)-2,4-二氢-1H-3,1-苯并噁嗪-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

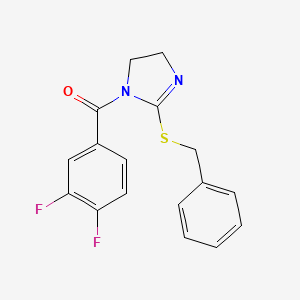

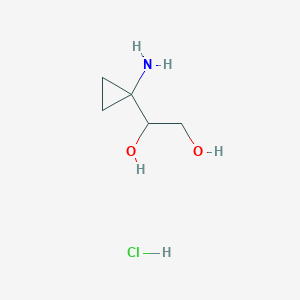

1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a derivative of the benzoxazine class of heterocyclic compounds. Benzoxazines are known for their applications in synthesizing oxygen-functionalized aromatic compounds and have been studied for their potential use in various chemical reactions and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of benzoxazine derivatives, including those with various substituents, has been explored in several studies. A general method for synthesizing functionalized 4H-1,2-benzoxazine derivatives involves treating methyl 2-nitro-3-phenylpropionate with trifluoromethanesulfonic acid, which yields good results . Another approach for synthesizing 1,2-benzoxazines is the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones by heating with urea in boiling methanol or ethanol . These methods highlight the versatility and adaptability of benzoxazine synthesis.

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives can be complex, with various substituents affecting their properties and reactivity. For instance, the structure of 3,4-dihydro-2H-benz[1,3]oxazin-2-ones has been confirmed by X-ray structure analysis, demonstrating the reliability of synthetic methods in producing these compounds with precise structural configurations . The structural diversity of benzoxazines allows for a wide range of potential chemical applications.

Chemical Reactions Analysis

Benzoxazine compounds can undergo various chemical reactions, making them valuable intermediates. They can be used as precursors for functionalized o-quinone methides and multisubstituted phenols . The chemistry of heterocycles, including benzoxazines, involves the preparation of derivatives with different substituents, which can significantly alter their reactivity and the types of chemical reactions they can participate in .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The presence of electron-withdrawing substituents on the benzene ring, for example, can affect the yield and reactivity of these compounds . The antimicrobial and antioxidant activities of certain benzoxazine derivatives have been evaluated, indicating that these compounds can have significant biological properties . Additionally, the synthesis of azo-linked benzoxazine derivatives highlights the potential for creating compounds with unique properties suitable for various applications .

科学研究应用

杂环结构的合成

1-(2-氧代丙基)-2,4-二氢-1H-3,1-苯并噁嗪-2,4-二酮在各种杂环结构的合成中发挥着至关重要的作用。它用于咪唑并[1,2-a]喹啉的简便合成,咪唑并[1,2-a]喹啉是药物化学中的一类重要化合物。这种合成涉及与取代乙腈的反应,并导致咪唑并[1,2-a]喹啉衍生物以显着的收率生成,证明了其在创建复杂分子结构中的实用性 (Iminov 等人,2008)。

抗菌和抗氧化活性

该化合物是杂环酸酐合成 1H-苯并噁嗪-2,4-二酮的关键。研究表明,这些衍生物对各种人类细菌病原体表现出显着的抗菌活性,并具有抗氧化能力。这些特性使它们在开发新的抗菌剂和抗氧化剂中很有价值 (Sarmiento-Sánchez 等人,2014)。

取代的 4-氨基-1,2,4-三嗪的合成

在药物化学领域,该化合物与硫代碳酰肼的反应具有显着意义。它导致产生 4-氨基-6-(酰甲基)-3-硫代亚甲基-3,4-二氢-1,2,4-三嗪-5(2H)-酮和 6-取代的 1,4-苯并噁嗪-2,3-二酮,这些化合物因其潜在的药用价值而受到关注。这些化合物是通过一系列亲核转化合成的,突出了 1-(2-氧代丙基)-2,4-二氢-1H-3,1-苯并噁嗪-2,4-二酮在创建药理学相关结构中的多功能性 (Kobelev 等人,2019)。

各种杂环化合物的构建模块

该化合物可作为合成各种含氮杂环的便捷构建模块,例如喹唑啉、喹唑酮、苯并二氮卓和喹啉酮。这些杂环在药物化学和药物设计中有着广泛的应用 (Bogdanov & Mironov,2016)。

作用机制

Target of Action

The primary target of 1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is 2-oxopropyl-CoM reductase, carboxylating . This enzyme is found in the organism Xanthobacter autotrophicus .

Mode of Action

The compound interacts with its target by catalyzing the reductive cleavage of the thioether linkage of 2-ketopropyl-coenzyme M . This is followed by the carboxylation of the ketopropyl cleavage product .

Biochemical Pathways

It’s known that the compound plays a role in thecell redox homeostasis and propylene catabolic process .

Pharmacokinetics

It’s known that the compound is a small molecule .

Result of Action

The result of the compound’s action is the production of acetoacetate and free coenzyme M . These products are yielded from the carboxylation of the ketopropyl cleavage product .

Action Environment

It’s known that the compound is a small molecule , which suggests that it may be stable in various environments.

: DrugBank Online - 2-oxopropyl-CoM : DrugBank Online - 2-oxopropyl-CoM reductase, carboxylating

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves the condensation of 2-aminophenol with ethyl acetoacetate followed by cyclization and oxidation steps.", "Starting Materials": ["2-aminophenol", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "hydrogen peroxide"], "Reaction": ["Step 1: Dissolve 2-aminophenol in ethanol and add sodium ethoxide. Heat the mixture to reflux for 1 hour to form the sodium salt of 2-aminophenol.", "Step 2: Add ethyl acetoacetate to the reaction mixture and heat to reflux for 4 hours. Cool the mixture and acidify with acetic acid to obtain the product, 3-oxo-3-phenylpropanoic acid ethyl ester.", "Step 3: Dissolve 3-oxo-3-phenylpropanoic acid ethyl ester in acetic anhydride and heat to reflux for 2 hours. Cool the mixture and add water to obtain the product, 1-(2-oxopropyl)-2-hydroxy-3-phenylpropan-1-one.", "Step 4: Dissolve 1-(2-oxopropyl)-2-hydroxy-3-phenylpropan-1-one in sulfuric acid and heat to reflux for 2 hours. Cool the mixture and add water to obtain the product, 1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione.", "Step 5: Oxidize 1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione with hydrogen peroxide in the presence of sulfuric acid to obtain the final product, 1-(2-oxopropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione."] } | |

CAS 编号 |

57384-79-9 |

分子式 |

C11H9NO4 |

分子量 |

219.196 |

IUPAC 名称 |

1-(2-oxopropyl)-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C11H9NO4/c1-7(13)6-12-9-5-3-2-4-8(9)10(14)16-11(12)15/h2-5H,6H2,1H3 |

InChI 键 |

XZRQDJDHQUVSKF-UHFFFAOYSA-N |

SMILES |

CC(=O)CN1C2=CC=CC=C2C(=O)OC1=O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2507051.png)

![N-[(5-Fluoro-2-methylphenyl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide](/img/structure/B2507053.png)

![Ethyl 5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2507055.png)

![Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2507056.png)

![Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B2507058.png)

![[4-[(4-Methoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2507060.png)

![2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2507063.png)

![(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone](/img/structure/B2507065.png)

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2507070.png)